molecular formula C13H17BN2O2 B1529661 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1352227-38-3

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1529661
CAS No.: 1352227-38-3
M. Wt: 244.1 g/mol
InChI Key: PHCGSGGLCPMTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a boronic ester derivative of the pyrrolopyridine scaffold, a nitrogen-containing heterocycle with applications in medicinal chemistry and materials science. The compound features a pinacol boronate group at the 4-position of the pyrrolo[2,3-c]pyridine ring, a structural motif critical for Suzuki-Miyaura cross-coupling reactions . This reaction enables the synthesis of biaryl or heteroaryl compounds, making it valuable in drug discovery, particularly for kinase inhibitors and epigenetic modulators .

The pyrrolo[2,3-c]pyridine core distinguishes itself from the more common pyrrolo[2,3-b]pyridine isomer by the position of the nitrogen atom in the pyridine ring. This subtle difference influences electronic properties, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCGSGGLCPMTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 6-Azaindole-4-Boronic Acid Pinacol Ester participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic chemistry. The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways.

Pharmacokinetics

It’s known that pinacol boronic esters, in general, are stable, easy to purify, and often commercially available. These properties may influence the bioavailability of 6-Azaindole-4-Boronic Acid Pinacol Ester.

Result of Action

The result of the action of 6-Azaindole-4-Boronic Acid Pinacol Ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolo[2,3-c]pyridine that has garnered attention for its potential biological activities. This article explores its biological properties, including antidiabetic, antimicrobial, anticancer activities, and more.

  • Chemical Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

Antidiabetic Activity

Research indicates that pyrrolo[3,4-c]pyridine derivatives can effectively reduce blood glucose levels. The mechanism involves stimulating glucose uptake in muscle and fat cells without affecting insulin levels. Notably, compounds with specific substituents demonstrated enhanced insulin sensitivity in adipocytes by 7.4% to 37.4% at varying concentrations (0.3–100 µM) .

Antimicrobial Activity

Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their antimicrobial properties against various pathogens:

  • Antimycobacterial Activity : Certain derivatives exhibited significant inhibition of the InhA enzyme in Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 25 µM and IC50_{50} values ranging from 4.5 to 9.5 µM .
  • General Antibacterial and Antifungal Activity : Compounds from this class have shown promising results against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

The anticancer potential of these derivatives has been explored through cytotoxicity assays against various cancer cell lines:

  • Cytotoxicity Studies : One derivative demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards breast cancer and non-cancerous cardiac cells . This suggests a selective action that could be beneficial in therapeutic applications.

Research Findings and Case Studies

Activity Observation Reference
AntidiabeticIncreased insulin sensitivity by 7.4% to 37.4% in adipocytes
AntimycobacterialMIC < 25 µM; IC50_{50} values between 4.5–9.5 µM
AnticancerModerate cytotoxicity against ovarian cancer cells

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications/Findings References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridine 7-Oxo, 4-boronate, 6-methyl, 1-tosyl 428.502 Intermediate in BET/HDAC inhibitors; synthesized via methylation and Suzuki coupling
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Chloro, 3-boronate 312.10 Cross-coupling reagent; improved stability under basic conditions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridine 1-Methyl, 2-oxo, 5-boronate 272.15 Fluorescent probe precursor; used in H2O2 detection via boronate oxidation
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Trifluoromethyl, 1-triisopropylsilyl 468.45 Enhanced lipophilicity for CNS-targeting drug candidates
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 2-Ethyl, 1-triisopropylsilyl 428.50 Bulky substituents improve steric protection of boronate group during coupling

Research Findings and Trends

Yield Optimization : The 7-oxo derivative of the target compound achieved a 95% yield in methylation steps, outperforming analogues with halide substituents (e.g., 36% yield for ) due to reduced steric hindrance .

Stability Studies: Chlorinated derivatives (e.g., ) exhibit superior stability in aqueous media compared to non-halogenated analogues, critical for prolonged storage .

Therapeutic Potential: Dual BET/HDAC inhibitors derived from the [2,3-c] core show nanomolar potency in cancer cell lines, with IC50 values < 50 nM .

Preparation Methods

Direct Borylation of Pyrrolopyridine Derivatives

A common approach to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine involves direct borylation of the corresponding halogenated pyrrolopyridine precursor, typically the 4-bromo- or 4-chloro-1H-pyrrolo[2,3-c]pyridine. This is achieved via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.

Typical reaction conditions:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (palladium complexes)
  • Base: Potassium acetate or potassium carbonate
  • Solvent: 1,4-dioxane or DMF
  • Temperature: 80–100 °C
  • Time: 12–24 hours
  • Atmosphere: Inert gas (nitrogen or argon)

This method efficiently installs the pinacol boronate ester at the 4-position of the pyrrolopyridine ring.

Suzuki-Miyaura Cross-Coupling Followed by Functional Group Transformation

Another route involves first synthesizing a 4-halogenated 1H-pyrrolo[2,3-c]pyridine intermediate, which undergoes Suzuki coupling with bis(pinacolato)diboron or boronic acid derivatives to introduce the boronate ester.

Key steps:

  • Halogenation: Selective bromination or chlorination at the 4-position of the pyrrolopyridine ring using N-bromosuccinimide (NBS) or bromine in organic solvents at low temperature (0–25 °C).
  • Suzuki Coupling: Reaction of the halogenated intermediate with bis(pinacolato)diboron under palladium catalysis with bases such as potassium carbonate in dioxane/water mixtures at reflux temperatures.
  • Purification: Filtration through ion-exchange resins and extraction to isolate the boronate ester product.

Alternative Synthetic Approaches

  • Use of Boronate Esters in Precursor Synthesis: Some methods start from pyrrolopyridine derivatives already bearing boronate ester groups protected as tert-butyl esters or other protecting groups, which after deprotection yield the target compound.
  • Functional Group Interconversions: Tosylation or other protective group strategies on the pyrrolopyridine nitrogen may be employed to facilitate regioselective borylation and subsequent deprotection.

Detailed Reaction Data and Conditions

Step Reagents & Catalysts Conditions Outcome / Notes
Halogenation NBS or Br2, organic solvent (CHCl3, DCM, THF) 0–25 °C, 10–60 min Selective bromination at 4-position
Suzuki Coupling Pd(dppf)Cl2 (5 mol%), bis(pinacolato)diboron, K2CO3 80 °C, 1–16 h, dioxane/water Formation of boronate ester at 4-position
Purification Ion-exchange resin, extraction with ethyl acetate Room temperature Isolation of pure this compound
Alternative Protection Tosyl chloride, base (NaOH), DCM 0–25 °C, 1–12 h Protection of nitrogen to improve regioselectivity

Research Findings and Optimization Notes

  • The palladium-catalyzed borylation is sensitive to catalyst loading and base choice; potassium carbonate and potassium acetate are preferred for high yields.
  • Reaction temperature and time are critical; prolonged heating can lead to decomposition of the boronate ester.
  • Use of inert atmosphere (N2 or Ar) prevents oxidation of sensitive intermediates.
  • Bromination with NBS is preferred over elemental bromine for better regioselectivity and milder conditions.
  • Ion-exchange resin purification improves product purity by removing palladium residues and inorganic salts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of the pyrrolopyridine core. For example:

  • Step 1 : Start with a halogenated pyrrolo[2,3-c]pyridine precursor (e.g., 4-bromo-1H-pyrrolo[2,3-c]pyridine).
  • Step 2 : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert atmosphere at 80–100°C .
  • Step 3 : Purify via silica gel chromatography using dichloromethane/ethyl acetate gradients. Yield optimization requires strict moisture/oxygen control .

Q. How can researchers characterize the purity and structure of this boron-containing heterocycle?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm the presence of the dioxaborolane (δ ~1.3 ppm for pinacol methyl groups) and pyrrolopyridine aromatic protons (δ 7.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.12 for C₁₃H₁₇BN₂O₂⁺) .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The boronic ester moiety enables:

  • Suzuki-Miyaura Coupling : React with aryl/heteroaryl halides (e.g., 4-trifluoromethylphenyl bromide) using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O (90°C, 12 h). Monitor reaction progress via TLC .
  • Chan-Lam Coupling : Form C–N bonds with amines under Cu(OAc)₂ catalysis .

Advanced Research Questions

Q. How does the pyrrolo[2,3-c]pyridine core influence regioselectivity in cross-coupling vs. pyrrolo[2,3-b]pyridine analogs?

  • Methodological Answer : The [2,3-c] isomer’s electronic environment differs due to nitrogen placement:

  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to compare electron density at the boron-attached carbon. The [2,3-c] isomer may exhibit reduced steric hindrance, favoring coupling at ortho positions .
  • Experimental Validation : Perform competitive coupling reactions with regioisomeric boronic esters and track yields via LC-MS .

Q. What strategies mitigate decomposition of the dioxaborolane group during prolonged storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under argon in amber vials to prevent hydrolysis/oxidation .
  • Reaction Additives : Include radical scavengers (e.g., BHT) in coupling reactions to suppress boron-oxygen bond cleavage .
  • In Situ IR Monitoring : Track boronic ester stability using ATR-FTIR (peaks at 1350–1380 cm⁻¹ for B–O bonds) .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for kinase inhibitors?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives via Suzuki coupling with substituted aryl halides (e.g., 3,4-dimethoxyphenylboronic acid) .
  • Step 2 : Test inhibitory activity against target kinases (e.g., JAK2) using fluorescence-based assays (IC₅₀ determination).
  • Step 3 : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing groups may enhance binding to ATP pockets .

Q. What computational tools predict the compound’s solubility and bioavailability for drug discovery?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use Schrödinger’s Desmond to model solvation free energy in aqueous/PBS buffers .
  • ADMET Prediction : Employ SwissADME to estimate LogP (≈2.1), aqueous solubility (–3.2 LogS), and CYP450 interactions .
  • Caco-2 Permeability Assays : Validate predictions via in vitro monolayer permeability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.